Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate
Description
Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate is a specialized carbamate derivative featuring a 6-oxaspiro[3.5]nonane core. This spirocyclic structure consists of a nine-membered ring system formed by fused 3- and 5-membered oxacyclic rings, providing conformational rigidity. The compound is distinguished by a formyl (-CHO) substituent at position 2 of the spiro system and a tert-butyl carbamate group attached via a methylene bridge at position 5. Such structural attributes make it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-8-12-4-5-15(10-19-12)6-11(7-15)9-17/h9,11-12H,4-8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAUFEPXGKIEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(CC(C2)C=O)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure with a formyl group and a carbamate moiety, which contribute to its distinctive chemical properties. The molecular formula is with a molecular weight of approximately 269.34 g/mol . The presence of the oxaspiro moiety enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.34 g/mol |
| Structural Features | Spirocyclic, Formyl, Carbamate |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Formyl Group : Conducted via formylation reactions using reagents like formic acid.
- Carbamate Formation : The final step involves reacting the intermediate with tert-butyl isocyanate under mild conditions.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The spirocyclic structure may facilitate specific binding interactions, potentially leading to modulation of cellular processes.
Case Studies and Research Findings
- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid beta (Aβ) .
- Neuroprotective Effects : In vitro studies have shown that related compounds can protect astrocytes against oxidative stress induced by Aβ, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Toxicity Profile : While the compound shows promise for therapeutic applications, it is essential to note its toxicity profile, which includes acute toxicity if ingested and potential skin irritation . This necessitates careful evaluation in preclinical studies.
Data Summary
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Activity | Inhibition of TNF-α and IL-6 in astrocytes treated with Aβ |
| Neuroprotective Effects | Moderate protective effect against Aβ-induced oxidative stress |
| Toxicity | Harmful if swallowed; causes skin irritation |
Applications in Research
This compound is being explored for various applications:
- Medicinal Chemistry : As a lead compound for developing anti-inflammatory and neuroprotective drugs.
- Organic Synthesis : Used as a building block for synthesizing complex spirocyclic compounds.
Comparison with Similar Compounds
Key Observations :
- Reactivity: The 2-formyl group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, the 2-oxo (ketone) analog may participate in keto-enol tautomerism, while the 2-amino derivative is primed for amide coupling or urea formation.
- Applications: The formyl group’s versatility makes the target compound suitable for conjugating amines or hydrazines, whereas the amino analog could serve as a building block for peptidomimetics.
Carbamate Derivatives with Alternative Ring Systems
Compounds with non-spiro carbamate frameworks highlight the impact of ring topology:
Key Observations :
- Functional Group Utility : The 3-hydroxy substituent in these analogs enables esterification or hydrogen bonding, contrasting with the spiro system’s formyl group, which offers broader reactivity.
Research Implications and Limitations
While the provided evidence lacks detailed experimental data (e.g., solubility, stability, or biological activity) for the target compound, structural comparisons suggest:
- The 2-formyl group’s electrophilicity positions the compound as a key intermediate in multi-step syntheses, such as cross-coupling or cyclization reactions.
- The spirocyclic framework may enhance metabolic stability compared to linear or monocyclic analogs, a hypothesis supported by the pharmaceutical industry’s use of spiro systems in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
